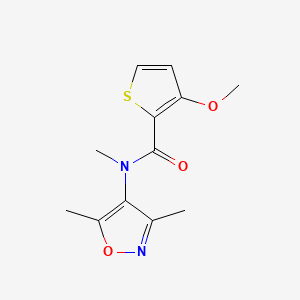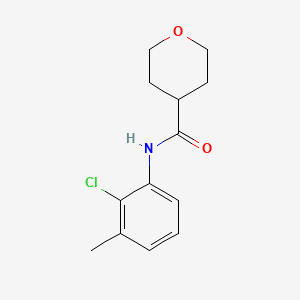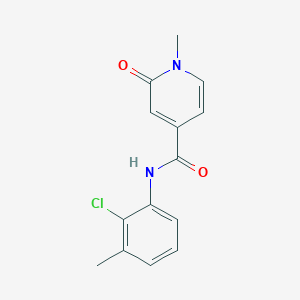![molecular formula C17H22N2O2 B7585968 [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7585968.png)
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a quinoxaline derivative that exhibits interesting biological properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is not fully understood. However, studies suggest that the compound acts on various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. It is believed that the compound modulates the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the main advantages of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is its high potency and selectivity towards its molecular targets. This makes it an ideal compound for studying the mechanisms of various diseases and for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its anti-cancer activity, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity towards its molecular targets make it an ideal candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential side effects.
合成法
The synthesis of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone involves the reaction of 2,3-dihydroquinoxaline-4-carbaldehyde with cyclopropylmethylamine in the presence of a catalyst. The resulting intermediate is then treated with oxolan-3-ylmethyl chloride to obtain the final product.
科学的研究の応用
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also exhibited anti-inflammatory, anti-cancer, and anti-viral activities.
特性
IUPAC Name |
[4-(cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(14-7-10-21-12-14)19-9-8-18(11-13-5-6-13)15-3-1-2-4-16(15)19/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDQMLNMZPZLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C3=CC=CC=C32)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)






![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)
![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)